molecular formula C13H8O B1672902 9-Fluorenone CAS No. 486-25-9

9-Fluorenone

Cat. No.: B1672902
CAS No.: 486-25-9
M. Wt: 180.2 g/mol
InChI Key: YLQWCDOCJODRMT-UHFFFAOYSA-N
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Description

9-Fluorenone is an organic compound with the chemical formula C₁₃H₈O. It is a bright fluorescent yellow solid that is insoluble in water but soluble in organic solvents such as alcohol, acetone, benzene, and ether . This compound is widely used in various fields due to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

9-Fluorenone is a key intermediate in the synthesis of a variety of organic electronic materials . It primarily targets the enzymes involved in these synthesis processes. For instance, it is used in the synthesis of hosts for blue and green phosphorescent organic light-emitting diodes (PHOLEDs), fluorene-based molecular motors, and open-shell Chichibabin’s hydrocarbons .

Mode of Action

The mode of action of this compound involves a series of interactions at the molecular level, often involving the transfer of electrons or the formation of bonds that alter the chemical structure of interacting substances . For example, in the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene, this compound undergoes a condensation reaction with phenol under acidic catalysis .

Biochemical Pathways

The biochemical pathways of this compound involve its conversion into various intermediates. Based on liquid chromatography mass spectrometry analysis, the identified intermediates in one pathway were this compound, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . In another pathway, fluorene is converted to phthalic acid and 2-hydroxypenta-2,4-dienoate by way of this compound and a biphenyl intermediate .

Result of Action

The result of this compound’s action is the production of a variety of organic electronic materials, including hosts for PHOLEDs, fluorene-based molecular motors, and open-shell Chichibabin’s hydrocarbons . At the cellular level, it interacts with enzymes to facilitate these synthesis processes .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other substances. For instance, the enzyme involved in the degradation of fluorene was most active at pH 7.5 and 25 °C . Additionally, the product is insoluble and sinks in water, suggesting that its action may be influenced by the solubility of the environment .

Biochemical Analysis

Biochemical Properties

9-Fluorenone interacts with various enzymes and proteins in biochemical reactions. The catabolic intermediates identified from resting cell reactions of the SMT-1 strain include this compound, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . The fluorene-degrading 4921 dioxygenase gene segment from the SMT-1 Pseudomonas sp. strain plays a significant role in these interactions .

Cellular Effects

This compound influences cell function by interacting with various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The 4921 dioxygenase gene is expressed, purified, and characterized, playing a crucial role in the molecular mechanism of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being actively researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Fluorenone is typically synthesized by the aerobic oxidation of fluorene. The reaction involves the use of molecular oxygen as the oxidizing agent, converting fluorene into this compound with water as a byproduct . The reaction can be represented as follows:

(C₆H₄)₂CH₂ + O₂ → (C₆H₄)₂CO + H₂O\text{(C₆H₄)₂CH₂ + O₂ → (C₆H₄)₂CO + H₂O} (C₆H₄)₂CH₂ + O₂ → (C₆H₄)₂CO + H₂O

Industrial Production Methods: Industrial production of this compound often involves the use of industrial fluorene, an oxygen-containing gas as the oxidizing agent, and a base as a catalyst. Quaternary ammonium salts are used as phase transfer agents to facilitate the reaction. The reaction is typically carried out at temperatures between 70°C and 83°C . The product, this compound, is used as the solvent, simplifying the process by omitting the need for solvent separation and recycling .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite (NaOCl) in an acidic environment.

    Reduction: Sodium borohydride (NaBH₄) in ethanol.

Major Products:

    Oxidation: this compound is the major product when 9-fluorenol is oxidized.

    Reduction: 9-Fluorenol is the major product when this compound is reduced.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its bright fluorescent yellow color and its ability to undergo various chemical reactions, making it a versatile compound in both research and industrial applications. Its ability to form inclusion complexes with cyclodextrins enhances its solubility and broadens its application in environmental remediation .

Properties

IUPAC Name

fluoren-9-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQWCDOCJODRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O
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DSSTOX Substance ID

DTXSID6049307
Record name 9-Fluorenone
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Molecular Weight

180.20 g/mol
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Physical Description

Liquid, Yellow solid; [HSDB] Yellow chips; [MSDSonline]
Record name 9H-Fluoren-9-one
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Boiling Point

341.5 °C @ 760 MM HG
Record name FLUORENONE
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Solubility

INSOL IN WATER; SOL IN ALCOHOL, ACETONE, BENZENE; VERY SOL IN ETHER, TOLUENE, HOT BENZENE, Insoluble in water. Soluble in oxygenated and aromatic solvents
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Density

1.1300 @ 99 °C/4 °C
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Vapor Pressure

0.0000572 [mmHg]
Record name Fluorenone
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Color/Form

YELLOW RHOMBIC BIPYRAMIDAL CRYSTALS FROM ALCOHOL, BENZENE-PETROLEUM ETHER

CAS No.

486-25-9
Record name Fluorenone
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Record name 9-Fluorenone
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Record name 9H-Fluoren-9-one
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Melting Point

84 °C
Record name FLUORENONE
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Synthesis routes and methods I

Procedure details

To 1.0 grams of 2-biphenylcarboxylic acid was added 3 mL of trifluoromethanesulfonic acid. The sample was maintained at room temperature for 2.5 hours The mixture was poured over ice-water and extracted with ethyl acetate. The organic phase was washed with a saturated aqueous sodium bicarbonate solution until the aqueous phase was basic. The aqueous phase was separated. The organic phase was washed with water, dried over magnesium sulfate, and concentrated in vacuo to give 9H-fluoren-9-one.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A saturated solution of sodium bicarbonate (5 mL) was added to a solution of 2-amino-9-fluorenone (190 mg. 0.97 mmol) in ethyl acetate (5 mL). Next, chloroacetyl chloride (0.4 mL, 4.8 mmol) was added, and the reaction mixture was stirred at room temperature for 1 hour. The ethyl acetate layer was separated, and washed thoroughly with cold water. It was then dried under vacuum to give 2-N-chloroacetyl)-9-fluorenone (185 mg, 70%).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 9-fluorenone?

A1: this compound has a molecular formula of C13H8O and a molecular weight of 180.20 g/mol. []

Q2: What are some key spectroscopic features of this compound?

A2: this compound can be characterized by various spectroscopic techniques:

  • Infrared (IR) spectroscopy: The carbonyl group (C=O) in this compound displays a strong absorption band around 1710 cm−1. [] Isotopic substitution, such as using this compound-18O and this compound-d8, can help assign vibrational bands. []
  • Raman spectroscopy: This technique provides complementary information to IR spectroscopy, aiding in vibrational mode assignment. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR spectra, including DEPT-135, can be used to elucidate the structure and study the behavior of this compound in different solvents. []

Q3: What is known about the stability of this compound?

A3: this compound is thermally stable, with a 5% weight loss observed at temperatures above 360 °C. [] It can exist in both ground state (GS9F) and metastable (MS9F) forms. [] MS9F undergoes a single-crystal-to-single-crystal transformation to GS9F over time. []

Q4: Can this compound act as a catalyst in chemical reactions?

A4: While not a catalyst itself, this compound derivatives have been incorporated into porous organic polymers (POPs) that exhibit photocatalytic activity for selective aerobic oxidation reactions. [] These POPs mimic the oxygen activation capabilities of homogeneous aryl ketones but offer improved stability and reusability. []

Q5: Have computational methods been used to study this compound?

A5: Yes, Density Functional Theory (DFT) calculations have been employed to investigate various aspects of this compound:

  • Structural properties: DFT optimized geometries provide insights into bond lengths, angles, and overall molecular structure. []
  • Electronic properties: Calculated HOMO and LUMO energies help understand its electronic behavior and potential applications in organic electronics. [, ]
  • Spectroscopic properties: Simulated IR and UV-Vis spectra using TD-DFT methods show good agreement with experimental results, aiding in vibrational mode assignment and understanding electronic transitions. [, ]
  • Intermolecular Interactions: Computational studies on {Au3(CH3NCOCH3)3}n·{2,4,7-trinitro-9-fluorenone} complexes revealed the significance of secondary π-interactions (Au-fluorenone) in stabilizing these systems. []

Q6: How is this compound degraded in the environment?

A6: Several bacterial species have demonstrated the ability to degrade this compound. One pathway involves angular dioxygenation, a unique enzymatic reaction, to yield 1,1a-dihydroxy-1-hydro-9-fluorenone, which is further metabolized. [, , , ] Pseudomonas mendocina MC2 degrades this compound through this pathway, ultimately producing phthalate as an intermediate. []

Q7: Are there concerns about the environmental impact of this compound?

A7: this compound is considered an oxygenated polycyclic aromatic hydrocarbon (OPAH). OPAHs, including this compound, are considered environmental pollutants due to their potential toxicity and carcinogenicity. [] Research into green synthesis methods that minimize waste and utilize recyclable materials is crucial for mitigating the environmental impact of this compound production. [, ]

Q8: What analytical techniques are commonly used for this compound analysis?

A8: Several analytical methods are employed for the characterization and quantification of this compound:

  • Gas Chromatography (GC): This technique is widely used to assess the purity of synthesized this compound. [, ]
  • Voltammetry: Electrochemical methods like Direct Current Voltammetry (DCV) and Differential Pulse Voltammetry (DPV) can be used for sensitive determination of this compound, particularly nitro-derivatives, even in complex matrices like water samples. []

Q9: What resources facilitate research on this compound and related compounds?

A9: Various resources support research in this field:

    Q10: What are some key milestones in the research history of this compound?

    A10: Research on this compound has spanned diverse areas:

    • Early synthesis and characterization: Initial work focused on synthetic routes and spectroscopic characterization, establishing its fundamental properties. []
    • Photochemical properties: Studies explored its photophysical behavior, including fluorescence and phosphorescence, revealing its potential in photocatalysis and optoelectronics. [, ]
    • Environmental biodegradation: Isolation and characterization of this compound-degrading bacteria provided insights into its environmental fate and bioremediation strategies. [, , ]

    Q11: How does research on this compound contribute to different scientific disciplines?

    A11: The study of this compound transcends traditional disciplinary boundaries:

    • Organic Chemistry: Developing efficient and environmentally friendly synthetic routes for this compound and its derivatives. [, , , , ]
    • Materials Science: Exploring its use in organic electronics, particularly as an electron acceptor in organic solar cells due to its electron-deficient nature. [, ]
    • Environmental Science: Understanding its biodegradation pathways and developing bioremediation strategies for contaminated sites. [, , , ]
    • Analytical Chemistry: Developing and validating sensitive analytical methods for its detection and quantification in various matrices. []

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